molecular formula C15H28O3 B187765 1,7-Dioxacycloheptadecan-8-one CAS No. 3391-83-1

1,7-Dioxacycloheptadecan-8-one

Cat. No.: B187765
CAS No.: 3391-83-1
M. Wt: 256.38 g/mol
InChI Key: MKEIDVFLAWJKMY-UHFFFAOYSA-N
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Description

1,7-Dioxacycloheptadecan-8-one, also known as 11-Oxahexadecan-16-olide, is a lactone compound with the molecular formula C15H28O3. It is a member of the macrolide family, which are organic compounds containing a lactone ring of at least twelve members. This compound is known for its musk odor and is used in various applications, including as a fragrance in personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dioxacycloheptadecan-8-one can be synthesized through the lactonization of 16-hydroxy-11-oxahexadecanoic acid. The reaction typically involves the use of an acid catalyst to promote the cyclization process. The reaction conditions often include heating the reactants to facilitate the formation of the lactone ring .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxacycloheptadecan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to 1,7-Dioxacycloheptadecan-8-one

This compound, also known by its CAS number 3391-83-1, is a macrocyclic compound with significant applications in various fields, particularly in fragrance and analytical chemistry. This compound has garnered attention due to its unique chemical structure, which contributes to its olfactory properties and potential uses in pharmacokinetics and chromatography.

Fragrance Industry

This compound is primarily utilized in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in various perfume formulations, providing a creamy and powdery aroma that enhances the overall fragrance experience. The compound can be used as a base note or blended with other fragrance components to create complex olfactory profiles .

Separation Techniques

The compound can be effectively separated using High-Performance Liquid Chromatography (HPLC). A notable method involves the use of Newcrom R1 HPLC columns, which facilitate the analysis of this compound under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications . This method is scalable and can be adapted for preparative separations, making it suitable for isolating impurities in various samples.

Pharmacokinetics

In pharmacokinetic studies, this compound can be analyzed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity (as indicated by its LogP value) suggests that it may have significant biological activity and could serve as a lead compound for further drug development .

Case Study 1: Fragrance Composition

A patent outlines the use of this compound in creating novel fragrance compositions. The study emphasizes the compound's ability to enhance scent profiles when mixed with other fragrance agents, demonstrating its versatility in perfumery .

Case Study 2: Analytical Method Development

Research conducted on the separation of this compound using HPLC has shown that it can be effectively isolated from complex mixtures. This has implications for both quality control in manufacturing processes and research applications where purity is critical .

Application AreaDescriptionKey Findings
Fragrance IndustryUsed as a key ingredient in perfumesEnhances olfactory profiles
Analytical ChemistrySeparation via HPLCEffective isolation method
PharmacokineticsAnalyzed for ADME propertiesPotential lead compound for drug development

Mechanism of Action

The mechanism of action of 1,7-Dioxacycloheptadecan-8-one involves its interaction with specific molecular targets. The compound’s lactone ring can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of receptor activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific lactone ring structure and musk odor, which makes it valuable in fragrance applications. Its stability and reactivity also make it a useful intermediate in various chemical syntheses .

Biological Activity

1,7-Dioxacycloheptadecan-8-one, also known as 11-Oxahexadecan-16-olide, is a lactone compound with the molecular formula C15H28O3\text{C}_{15}\text{H}_{28}\text{O}_{3}. This compound is classified within the macrolide family due to its lactone ring structure and is notable for its musk-like odor, making it a valuable ingredient in the fragrance industry. Its synthesis typically involves the lactonization of 16-hydroxy-11-oxahexadecanoic acid under acidic conditions, which facilitates the formation of the lactone ring through cyclization reactions .

  • Molecular Formula : C15H28O3
  • CAS Number : 3391-83-1
  • IUPAC Name : this compound
  • InChI Key : MKEIDVFLAWJKMY-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interaction with microbial cell membranes or enzymatic pathways critical for cell survival .

Toxicological Assessment

A toxicological assessment has been conducted to evaluate the safety profile of this compound. Notably, no genotoxic activity was observed in standard tests using bacterial and mammalian cell lines. Additionally, studies indicated that it does not exhibit significant carcinogenic or reproductive toxicity under controlled conditions .

Stress Response Modulation

Recent studies have explored the use of this compound in fragrance compositions aimed at modulating stress responses. In clinical trials, subjects exposed to stressors showed altered levels of salivary alpha-amylase and cortisol when exposed to fragrances containing this compound. These findings suggest a potential role for this compound in stress management therapies .

Case Studies and Experimental Data

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts upon treatment with varying concentrations of the compound.
  • Dermatological Safety :
    • In dermatological assessments, no irritative or sensitizing effects were noted when applied topically on human skin models. This supports its use in personal care products without adverse reactions .
  • Fragrance Composition Studies :
    • Clinical trials assessing the impact of musk-containing fragrances on physiological stress markers showed that participants experienced reduced cortisol levels when exposed to scents including this compound compared to control groups .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of S. aureus and E. coli
GenotoxicityNo genotoxic effects observed
CarcinogenicityNo significant carcinogenic effects noted
Stress ResponseAltered salivary cortisol and alpha-amylase

Properties

IUPAC Name

1,7-dioxacycloheptadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEIDVFLAWJKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCCCCOCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052023
Record name 1,7-Dioxacycloheptadecan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3391-83-1
Record name 1,7-Dioxacycloheptadecan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3391-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dioxacycloheptadecan-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dioxacycloheptadecan-8-one
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,7-Dioxacycloheptadecan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-oxahexadecan-16-olide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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